molecular formula C19H14N4OS B2992149 N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034579-48-9

N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2992149
CAS No.: 2034579-48-9
M. Wt: 346.41
InChI Key: AUJOVEFVJOEIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H14N4OS and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The compound features a benzo[d]thiazole core fused with a bipyridine moiety, which contributes to its diverse biological activities. The structural formula can be represented as follows:

C15H12N2OS\text{C}_{15}\text{H}_{12}\text{N}_2\text{OS}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance, similar compounds have shown significant antiproliferative effects against various cancer cell lines, including:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung)1.721.525.9
RPMI-8226 (Leukemia)15.927.915.1
OVCAR-4 (Ovarian)28.777.593.3

These results suggest that this compound may exhibit similar or enhanced activity due to the bipyridine substitution, which is known to influence receptor interactions and cellular uptake.

The proposed mechanism of action for compounds in this class involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, they may target:

  • PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells.
  • NF-κB Signaling : Modulation of NF-κB activity has been linked to anti-inflammatory responses and reduced tumor progression.

Antimicrobial Activity

In addition to anticancer properties, N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole derivatives have shown antimicrobial activities against various pathogens. For example, related thiazole derivatives demonstrated effective inhibition against:

Microorganism MIC (mg/mL) MBC (mg/mL)
E. coli0.170.23
S. aureus0.230.47
B. cereus0.230.23

These findings indicate a broad spectrum of activity that may be beneficial in treating infections resistant to conventional antibiotics.

Study on Antitumor Activity

A notable study investigated the antitumor effects of a series of benzo[d]thiazole derivatives, including this compound, revealing promising results in terms of cytotoxicity against human cancer cell lines. The study reported that the compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells.

Research on Antimicrobial Efficacy

Another research effort focused on synthesizing and evaluating the antimicrobial properties of thiazole-based compounds, including those with bipyridine substitutions. The results demonstrated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(15-1-2-16-18(10-15)25-12-23-16)22-11-13-3-8-21-17(9-13)14-4-6-20-7-5-14/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJOVEFVJOEIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.